Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-
Brand Name: Vulcanchem
CAS No.: 42018-32-6
VCID: VC1960067
InChI: InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Molecular Formula: C14H17NO3
Molecular Weight: 247.29 g/mol

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

CAS No.: 42018-32-6

Cat. No.: VC1960067

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- - 42018-32-6

Specification

CAS No. 42018-32-6
Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
IUPAC Name 2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3
Standard InChI Key GGYYBRCVBOHZBD-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2

Introduction

Molecular Structure and Identification

Chemical Identity and Nomenclature

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is an organic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) registry number 42018-32-6 . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone . Other recognized synonyms include:

  • 1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone

  • 4'-Pyrrolidinylcarbonylmethoxyacetophenone

  • 2-(4-acetylphenoxy)-1-(pyrrolidin-1-yl)ethanone

Structural Characteristics

The molecular architecture of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- features three primary functional components:

  • An acetophenone core (phenyl ring with acetyl substituent)

  • An ether linkage (-O-) at the para position

  • A pyrrolidinylcarbonylmethyl group attached via the ether oxygen

This arrangement creates a molecule with multiple functional groups including a ketone (acetyl group), an ether linkage, and an amide (pyrrolidinylcarbonyl) moiety. The structural complexity results in a molecule with distinct chemical reactivity patterns and physicochemical properties compared to simpler acetophenone derivatives.

Physical and Chemical Properties

Computed Physicochemical Properties

Based on computational models reported in PubChem, acetophenone, 4'-pyrrolidinylcarbonylmethoxy- demonstrates the following physicochemical characteristics:

PropertyValueUnit
Molecular Weight247.29g/mol
XLogP31.1-
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count3-
Rotatable Bond Count4-
Topological Polar Surface Area46.6Ų
Heavy Atom Count18-
Complexity302-
Formal Charge0-

Table 1: Computed physicochemical properties of acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Solubility and Partitioning Behavior

The moderate XLogP3 value of 1.1 suggests balanced lipophilic and hydrophilic characteristics, indicating potential solubility in both polar and non-polar solvents . This amphiphilic nature likely influences the compound's behavior in various chemical environments and potential biological systems. The absence of hydrogen bond donors coupled with three hydrogen bond acceptors creates a specific intermolecular interaction profile that would affect crystal packing, solution behavior, and potential interactions with biological macromolecules.

Structural Flexibility

Chemical Reactivity Profile

The multiple functional groups present in acetophenone, 4'-pyrrolidinylcarbonylmethoxy- suggest a diverse reactivity profile. Based on general organic chemistry principles and known behavior of individual functional groups, the following reactivity patterns can be anticipated:

Ketone Functionality

The acetyl group would likely participate in typical ketone reactions:

  • Nucleophilic Addition: Formation of addition products with nucleophiles such as hydrazines, hydroxylamines, and Grignard reagents.

  • Reduction: Conversion to secondary alcohols using hydride reducing agents (NaBH₄, LiAlH₄).

  • Condensation: Aldol-type condensations with appropriate carbonyl compounds.

  • Oxime Formation: The reaction with hydroxylamine could produce the corresponding oxime derivative, similar to other acetophenone derivatives .

Ether Linkage Reactivity

The ether bond connecting the acetophenone core to the pyrrolidinylcarbonylmethyl group could potentially undergo:

  • Cleavage Reactions: Under harsh conditions (strong acids, Lewis acids), the ether bond might be susceptible to cleavage.

  • Oxidation: In the presence of strong oxidizing agents, oxidation at the α-carbon could occur.

Amide Functionality

The pyrrolidinylcarbonyl group presents amide reactivity:

  • Hydrolysis: Under acidic or basic conditions, the amide bond could potentially undergo hydrolysis.

  • Reduction: Reduction of the amide to the corresponding amine using strong reducing agents.

  • Transamidation: Exchange of the pyrrolidinyl group under appropriate conditions.

Comparative Analysis with Related Acetophenone Derivatives

To contextualize the properties of acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, a comparison with related acetophenone derivatives is instructive.

Structural Comparison with Acetophenone Derivatives

CompoundSubstituent at 4' PositionKey Structural FeaturesMolecular Weight (g/mol)
AcetophenoneNone (parent compound)Basic acetophenone structure120.15
4'-(Trifluoromethyl)acetophenone-CF₃Electron-withdrawing group188.15
4'-Hydroxyacetophenone-OHHydrogen bond donor capability136.15
4'-Methoxyacetophenone-OCH₃Electron-donating group150.18
4'-Methylacetophenone-CH₃Mild electron-donating properties134.185
Acetophenone, 4'-pyrrolidinylcarbonylmethoxy--OCH₂C(O)N(CH₂)₄Complex functionality with amide group247.29

Table 2: Structural comparison of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- with related acetophenone derivatives

Electronic and Physicochemical Considerations

The electronic properties of the substituents significantly influence the reactivity of the acetophenone core:

  • The electron-donating properties of the oxygen in the pyrrolidinylcarbonylmethoxy group would increase electron density in the aromatic ring, particularly at ortho and para positions relative to the substituent.

  • Compared to simple electron-donating groups like methoxy (-OCH₃), the pyrrolidinylcarbonylmethoxy group introduces additional complexity through its amide functionality, potentially altering reactivity patterns.

  • The substantially higher molecular weight and greater structural complexity compared to simpler derivatives suggest different physical properties, including melting point, boiling point, and solubility characteristics.

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